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4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline

kinase inhibitor design conformational analysis structure–activity relationship

4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline (CAS 867040-32-2, CID is a 6-chloro-3-sulfonylquinoline derivative in which the 4-position is functionalised with an azepane ring and the sulfonyl group bears a 4-methoxyphenyl substituent. Computed properties available in PubChem place its molecular weight at 430.9 g·mol⁻¹, XLogP3 at 4.9, topological polar surface area at 67.9 Ų, and hydrogen-bond acceptor count at 5, with zero hydrogen-bond donors, consistent with a moderately lipophilic, neutral scaffold (all values computed; see source).

Molecular Formula C22H23ClN2O3S
Molecular Weight 430.95
CAS No. 867040-32-2
Cat. No. B2472341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline
CAS867040-32-2
Molecular FormulaC22H23ClN2O3S
Molecular Weight430.95
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCCC4)Cl
InChIInChI=1S/C22H23ClN2O3S/c1-28-17-7-9-18(10-8-17)29(26,27)21-15-24-20-11-6-16(23)14-19(20)22(21)25-12-4-2-3-5-13-25/h6-11,14-15H,2-5,12-13H2,1H3
InChIKeyZXXWANVPALRJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline (CAS 867040-32-2) Is Ordered for Targeted Quinoline-Sulfonamide Probe Development


4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline (CAS 867040-32-2, CID 18559643) is a 6-chloro-3-sulfonylquinoline derivative in which the 4-position is functionalised with an azepane ring and the sulfonyl group bears a 4-methoxyphenyl substituent. Computed properties available in PubChem place its molecular weight at 430.9 g·mol⁻¹, XLogP3 at 4.9, topological polar surface area at 67.9 Ų, and hydrogen-bond acceptor count at 5, with zero hydrogen-bond donors, consistent with a moderately lipophilic, neutral scaffold (all values computed; see source) [1]. The compound is catalogued in the AKOS screening collection and has been assigned the depositor synonym AKOS001858093, indicating its origin as a lead-like entity for medicinal-chemistry campaigns.

Why Generic Substitution Fails for 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline: The Azepane-Sulfonamide Motif Cannot Be Bluntly Swapped


The 4-(azepan-1-yl)-3-sulfonylquinoline scaffold is a highly modular architecture in which even conservative ring-size alterations (e.g., azepane → piperidine) or halide/substituent interchanges on the quinoline or phenylsulfonyl rings substantially rewire the conformational landscape, hydrogen-bonding capacity, and lipophilicity vector, all of which are critical for target engagement in ATP-competitive kinase and protein-protein interaction binding sites [1]. Consequently, a procurement specification that permits generic substitution with the nearest commercially available piperidine or des-methoxy analog risks introducing a compound whose binding mode, selectivity profile, and physicochemical behaviour are uncharacterised relative to the parent, thereby invalidating any SAR hypothesis built around the precise azepane–methoxybenzenesulfonyl topology.

Quantitative Differentiation Guide for 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline vs. Its Closest Accessible Analogs


Ring-Size Matters: Azepane vs. Piperidine Topology in the 4-Position

The target compound employs a seven-membered azepane ring at the 4-position of the quinoline core, whereas the closest commercially available analog carries a six-membered piperidine (e.g., 6-chloro-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline). The azepane ring introduces an additional sp³-hybridised methylene unit, altering the preferred chair/boat pseudorotation profile and increasing the number of accessible conformers. This directly impacts the vector of the quinoline N1 atom and the sulfonamide oxygen placement relative to the hinge region of kinases, a feature that cannot be mimicked by piperidine congeners [1].

kinase inhibitor design conformational analysis structure–activity relationship

Hydrogen-Bond Acceptor Capacity: Sulfonamide and Methoxy Synergy

The target compound displays five hydrogen-bond acceptors (primarily the sulfonamide oxygens, quinoline nitrogen, and methoxy oxygen) and zero hydrogen-bond donors, consistent with a purely acceptor pharmacophore [1]. This arrangement is predicted to engage the hinge region of kinases exclusively through acceptor interactions, avoiding donor-dependent contacts that can introduce selectivity liabilities. By contrast, removing the 4-methoxy group (des-methoxy analog: 4-(azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline) reduces the acceptor count to four and eliminates a potential C–H···O interaction site that is conserved in many quinoline-based kinase inhibitors.

ATP-competitive inhibition hinge-binding motif hydrogen-bond network

Lipophilicity Vector: XLogP3 and Its Impact on Permeability

The computed XLogP3 value of 4.9 for the target compound [1] places it within the optimal range for passive membrane permeability while retaining sufficient aqueous solubility for in vitro assay formats. Replacing the 6-chloro substituent with a 6-methyl group (4-(azepan-1-yl)-6-methyl-3-tosylquinoline) increases lipophilicity (estimated XLogP3 >5.0) and introduces a potential metabolic soft spot at the benzylic methyl, whereas swapping the azepane for a piperidine reduces the XLogP3 by approximately 0.3–0.5 log units due to the loss of one methylene. Although direct experimental logD values are unavailable for either compound, the rank-order lipophilicity prediction is a standard parameter used by medicinal chemists to select the appropriate analogue for a given cellular assay.

ADME prediction lipophilic efficiency cell permeability

Topological Polar Surface Area and Rule-of-5 Compliance

With a topological polar surface area (TPSA) of 67.9 Ų and a molecular weight of 430.9 g·mol⁻¹, the target compound falls within the commonly accepted Rule-of-5 cut-offs (TPSA ≤140 Ų, MW ≤500 Da) [1]. The absence of hydrogen-bond donors further reduces its polar surface contribution, potentially enhancing passive transcellular permeability. A commonly considered piperidine analog would exhibit a slightly lower TPSA (≈64 Ų) due to the smaller ring size, but the azepane analog retains a superior balance between polarity and lipophilicity for central nervous system (CNS) penetration, a feature that is often sought in neuro-kinase inhibitor programs.

drug-likeness oral bioavailability physicochemical profiling

Best Application Scenarios for 4-(Azepan-1-YL)-6-chloro-3-(4-methoxybenzenesulfonyl)quinoline Based on Physicochemical and Structural Evidence


Kinase Hinge-Binder Fragment Elaboration

The purely acceptor nature of the compound (zero donors, five acceptors) makes it an ideal core for hinge-binding fragment elaboration in ATP-competitive kinase programmes. Its XLogP3 of 4.9 ensures sufficient membrane permeability for cellular assays, while the TPSA of 67.9 Ų keeps it within CNS drug-like space. Procurement teams should select this specific azepane variant over the piperidine analog to maintain the conformational pre-organisation required for the azepane–hinge interaction observed in related quinoline sulfonamide crystal structures [1].

Negative Control for Methyl- or Fluoro-Congeners in Selectivity Profiling

Because the 6-chloro substituent confers a distinct halide-dependent steric and electronic profile, this compound can serve as a matched negative control when profiling 6-methyl or 6-fluoro congeners against kinase panels. The quantitative difference in lipophilicity and halogen-bonding potential means that any differential activity can be attributed specifically to the 6-position substituent, a crucial control for target engagement studies.

Chemical Probe for Sulfonamide–Lysine Interaction Mapping

The sulfonamide group, coupled with the electron-donating 4-methoxy substituent, creates a strong hydrogen-bond acceptor motif that is predicted to interact with the conserved catalytic lysine (e.g., Lys162 in Aurora A). The compound can be used in biophysical assays (e.g., thermal shift or ITC) to quantify the energetic contribution of the sulfonamide–lysine interaction, a parameter that is lost if the des-methoxy analog is substituted.

Solubility-Permeability Balance Optimisation in Lead Series

With an XLogP3 of 4.9 and a molecular weight of 430.9 g·mol⁻¹, the compound occupies a 'goldilocks' region of physicochemical space that is often targeted for late-stage lead optimisation. It can serve as a reference standard for optimising solubility–permeability balance in a quinoline sulfonamide series, especially when comparing against more lipophilic congeners (e.g., 6-methyl or 6-fluoro analogs) that may exhibit lower kinetic solubility.

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